(4-Ethylphenylethynyl)trimethylsilane
Overview
Description
(4-Ethylphenylethynyl)trimethylsilane is an organosilicon compound with the molecular formula C13H18Si and a molecular weight of 202.37 g/mol . It is characterized by the presence of a phenylethynyl group attached to a trimethylsilyl group, making it a valuable intermediate in organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Ethylphenylethynyl)trimethylsilane can be synthesized through various methods. One common approach involves the Sonogashira coupling reaction, where an aryl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like triethylamine.
Industrial Production Methods
the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production .
Chemical Reactions Analysis
Types of Reactions
(4-Ethylphenylethynyl)trimethylsilane undergoes various chemical reactions, including:
Sonogashira Coupling: This reaction couples the ethynyl group with another terminal alkyne or aryl halide, forming more complex molecules.
Hydrosilylation: The trimethylsilyl group can react with unsaturated compounds (alkenes or alkynes) under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Sonogashira coupling reactions.
Copper Co-catalysts: Also used in Sonogashira coupling reactions.
Bases: Such as triethylamine, used to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, Sonogashira coupling can produce various substituted alkynes and aryl compounds.
Scientific Research Applications
(4-Ethylphenylethynyl)trimethylsilane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Used in the development of advanced materials, including polymers and nanomaterials.
Proteomics Research: Employed as a biochemical reagent in proteomics studies.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Phenylethynyltrimethylsilane: Similar structure but without the ethyl group.
(4-Methylphenylethynyl)trimethylsilane: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
Properties
IUPAC Name |
2-(4-ethylphenyl)ethynyl-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Si/c1-5-12-6-8-13(9-7-12)10-11-14(2,3)4/h6-9H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NADBKXSXWBPNBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C#C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461594 | |
Record name | (4-Ethylphenylethynyl)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
393857-27-7 | |
Record name | (4-Ethylphenylethynyl)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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